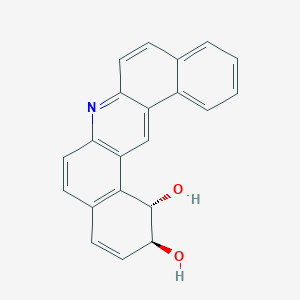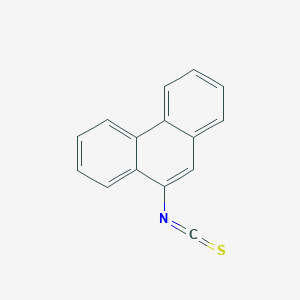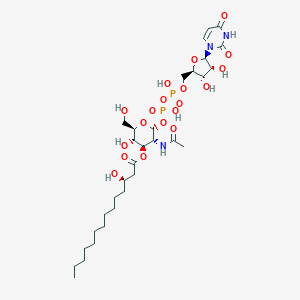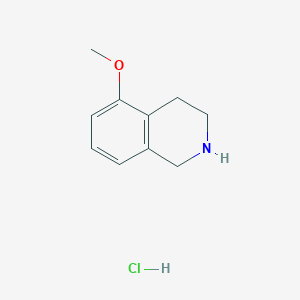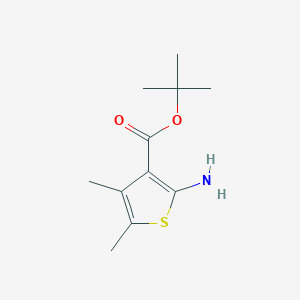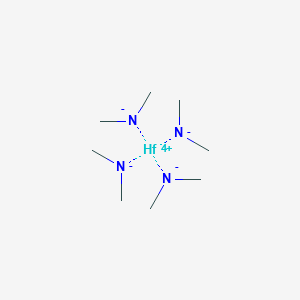![molecular formula C10H7NO B035315 Cyclohepta[b]pyrrole-5-carbaldehyde CAS No. 105852-70-8](/img/structure/B35315.png)
Cyclohepta[b]pyrrole-5-carbaldehyde
Übersicht
Beschreibung
Cyclohepta[b]pyrrole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a heterocyclic compound that contains a seven-membered ring and an aldehyde group.
Wirkmechanismus
The mechanism of action of cyclohepta[b]pyrrole-5-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth. It may also interact with DNA and induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Cyclohepta[b]pyrrole-5-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cyclohepta[b]pyrrole-5-carbaldehyde in lab experiments is its versatility as a starting material for the synthesis of complex organic molecules. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its potential toxicity, which may require special handling and safety precautions in the lab.
Zukünftige Richtungen
There are many potential future directions for the study of cyclohepta[b]pyrrole-5-carbaldehyde. One direction is the development of new synthetic methods for its preparation, which may lead to the discovery of novel derivatives with enhanced biological activity. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cyclohepta[b]pyrrole-5-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a versatile starting material for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
105852-70-8 |
|---|---|
Produktname |
Cyclohepta[b]pyrrole-5-carbaldehyde |
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
cyclohepta[b]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO/c12-7-8-2-1-3-10-9(6-8)4-5-11-10/h1-7H |
InChI-Schlüssel |
WFJUDVPBGIJMOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC=NC2=C1)C=O |
Kanonische SMILES |
C1=CC(=CC2=CC=NC2=C1)C=O |
Synonyme |
Cyclohepta[b]pyrrole-5-carboxaldehyde (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

